molecular formula C10H8BrF3O2 B13488385 Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate

Cat. No.: B13488385
M. Wt: 297.07 g/mol
InChI Key: DPJAIOFWPBUWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzoate ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-(trifluoromethyl)benzoate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Methyl 4-(trifluoromethyl)benzoate: Lacks the bromomethyl group, affecting its reactivity towards nucleophiles.

    Methyl 3-(chloromethyl)-4-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-2-3-8(10(12,13)14)7(4-6)5-11/h2-4H,5H2,1H3

InChI Key

DPJAIOFWPBUWHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.